N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide
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Overview
Description
N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide is a complex organic compound known for its role as a highly selective inhibitor of PI3K delta (phosphoinositide 3-kinase delta). This compound has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various inflammatory and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide involves multiple steps, typically starting with the preparation of key intermediates through various organic reactions. One common approach includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This often includes scaling up the Suzuki-Miyaura coupling reaction and other steps under controlled conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a model compound for studying PI3K delta inhibitors and their interactions with other molecules.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Medicine: Explored as a therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and lupus.
Mechanism of Action
The compound exerts its effects by selectively inhibiting PI3K delta, a key enzyme involved in the PI3K/AKT signaling pathway. This pathway plays a crucial role in regulating cell growth, survival, and immune responses. By inhibiting PI3K delta, the compound can modulate immune cell activity and reduce inflammation, making it a promising candidate for treating autoimmune and inflammatory diseases .
Properties
Molecular Formula |
C29H37FN6O4S |
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Molecular Weight |
584.7 g/mol |
IUPAC Name |
N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C29H37FN6O4S/c1-21(2)35-10-8-34(9-11-35)20-22-4-5-25(26(30)16-22)27-17-23(6-7-31-27)33-41(37,38)28-18-24(19-32-29(28)39-3)36-12-14-40-15-13-36/h4-7,16-19,21H,8-15,20H2,1-3H3,(H,31,33) |
InChI Key |
ODQVPYNCHSLNGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC(=C(C=C2)C3=NC=CC(=C3)NS(=O)(=O)C4=C(N=CC(=C4)N5CCOCC5)OC)F |
Origin of Product |
United States |
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